molecular formula C12H16F2N2O3 B1415855 Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate CAS No. 2231676-94-9

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

Cat. No.: B1415855
CAS No.: 2231676-94-9
M. Wt: 274.26 g/mol
InChI Key: SVIZFDZQZOEHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C12H16F2N2O3 and its molecular weight is 274.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Mode of Action

The compound interacts with the CYP51 protein, likely inhibiting its function

Biochemical Analysis

Biochemical Properties

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating transcription factors or other regulatory proteins. These effects are crucial for understanding how the compound can be used to manipulate cellular processes for research or therapeutic purposes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to their inhibition or activation. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its activity. These molecular interactions are critical for understanding the compound’s effects on biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. For example, it may degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses may result in significant biochemical and cellular changes. It is important to identify the threshold dose at which the compound begins to exert its effects. Additionally, high doses may lead to toxic or adverse effects, such as cellular damage or organ toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biochemical properties. Understanding these metabolic pathways is important for predicting the compound’s behavior in biological systems and its potential effects on overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution. Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects on cellular and tissue function .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its potential effects on cellular processes .

Properties

IUPAC Name

tert-butyl N-[[2-(difluoromethoxy)pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-5-4-6-15-9(8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZFDZQZOEHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.